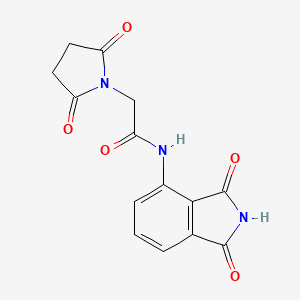![molecular formula C5H12ClO4P B2867763 Dimethyl [(2-chloroethoxy)methyl]phosphonate CAS No. 126354-31-2](/img/structure/B2867763.png)
Dimethyl [(2-chloroethoxy)methyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl [(2-chloroethoxy)methyl]phosphonate is an organophosphorus compound with the molecular formula C5H12ClO4P and a molecular weight of 202.57 g/mol . It is commonly used in various chemical syntheses and industrial applications due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl [(2-chloroethoxy)methyl]phosphonate can be synthesized through the reaction of dimethyl phosphite with 2-chloroethanol under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature and pressure to optimize the reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl [(2-chloroethoxy)methyl]phosphonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphonates.
Reduction: The compound can be reduced to form phosphine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Produces substituted phosphonates.
Oxidation: Yields phosphonic acids or phosphonates.
Reduction: Forms phosphine derivatives.
Aplicaciones Científicas De Investigación
Dimethyl [(2-chloroethoxy)methyl]phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.
Biology: Employed in the study of enzyme inhibition and as a probe for biological pathways involving phosphorus-containing compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of dimethyl [(2-chloroethoxy)methyl]phosphonate involves its interaction with nucleophiles, leading to the formation of various substituted products. The compound can act as an electrophile due to the presence of the chlorine atom, which is susceptible to nucleophilic attack. This reactivity is exploited in various chemical syntheses and industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl methylphosphonate: Similar in structure but lacks the 2-chloroethoxy group.
Diethyl [(2-chloroethoxy)methyl]phosphonate: Similar but with ethyl groups instead of methyl groups.
Dimethyl [(2-bromoethoxy)methyl]phosphonate: Similar but with a bromine atom instead of chlorine.
Uniqueness
Dimethyl [(2-chloroethoxy)methyl]phosphonate is unique due to the presence of the 2-chloroethoxy group, which imparts distinct reactivity and properties compared to other phosphonates. This makes it particularly useful in specific chemical syntheses and industrial applications .
Propiedades
IUPAC Name |
1-chloro-2-(dimethoxyphosphorylmethoxy)ethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClO4P/c1-8-11(7,9-2)5-10-4-3-6/h3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNJOQGFNKKCFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(COCCCl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,2'-bifuran]-5-ylmethyl)pivalamide](/img/structure/B2867681.png)
![N-(1-Cyano-2,2-dimethylcyclopropyl)-5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B2867682.png)
![7-tert-butyl-2-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2867683.png)
![1-(3-bromo-4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2867685.png)

![3-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2867687.png)
![N-(3,4-difluorophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2867688.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,3,4-trifluorophenyl)propanamide](/img/structure/B2867692.png)

![{[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]methyl}(methyl)amine](/img/structure/B2867699.png)


